molecular formula C14H17NO2 B2485658 N-(3-Phenylcyclopentyl)oxirane-2-carboxamide CAS No. 2411280-24-3

N-(3-Phenylcyclopentyl)oxirane-2-carboxamide

Cat. No. B2485658
CAS RN: 2411280-24-3
M. Wt: 231.295
InChI Key: ZZFRSHUTLMMBDL-UHFFFAOYSA-N
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Description

N-(3-Phenylcyclopentyl)oxirane-2-carboxamide, also known as PACOC or PACOC-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PACOC-1 belongs to the class of oxirane carboxamides and has a unique chemical structure that makes it suitable for various biological applications.

Mechanism Of Action

The mechanism of action of N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 involves its interaction with the endocannabinoid system (ECS). N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 acts as an allosteric modulator of the CB1 receptor, which is a part of the ECS. By binding to the CB1 receptor, N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 can modulate the activity of the ECS, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 has been shown to have various biochemical and physiological effects. It has been shown to modulate neurotransmitter release, leading to its potential as a therapeutic agent for neurological disorders. N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 is its unique chemical structure, which makes it suitable for various biological applications. N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 has also been shown to have high potency and selectivity, making it a promising candidate for therapeutic applications. However, one of the limitations of N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1. One area of research is to investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to investigate its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to optimize the synthesis method of N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 and to develop more efficient methods of delivery for therapeutic applications.

Synthesis Methods

N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 can be synthesized using a multi-step process that involves the reaction of cyclopentadiene with phenylacetylene, followed by epoxidation and amidation. The resulting compound is purified using column chromatography to obtain pure N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1. This synthesis method has been optimized to produce high yields of N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 with high purity, making it suitable for large-scale production.

Scientific Research Applications

N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 has also been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-Phenylcyclopentyl)oxirane-2-carboxamide-1 has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(3-phenylcyclopentyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-12-7-6-11(8-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRSHUTLMMBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Phenylcyclopentyl)oxirane-2-carboxamide

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